1-(9h-Fluoren-2-yl)ethanethiol

Beschreibung

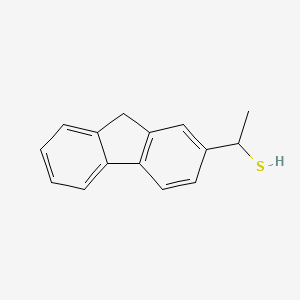

1-(9H-Fluoren-2-yl)ethanethiol is an organic compound with the molecular formula C15H14S It is a derivative of fluorene, where an ethanethiol group is attached to the fluorene ring

Eigenschaften

CAS-Nummer |

72322-10-2 |

|---|---|

Molekularformel |

C15H14S |

Molekulargewicht |

226.3 g/mol |

IUPAC-Name |

1-(9H-fluoren-2-yl)ethanethiol |

InChI |

InChI=1S/C15H14S/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,16H,9H2,1H3 |

InChI-Schlüssel |

CXPIKPVWEOWXHN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 9H-fluorene with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Oxidation to Disulfide Derivatives

Thiol groups readily undergo oxidation to form disulfides. For 1-(9H-fluoren-2-yl)ethanethiol, oxidation with mild agents like hydrogen peroxide (H₂O₂) or Fe³⁺ is expected to yield the corresponding disulfide:

This reaction aligns with ethanethiol oxidation behavior . Stronger oxidants (e.g., KMnO₄) may further oxidize the -SH group to sulfonic acid derivatives.

Nucleophilic Substitution Reactions

The thiolate anion (generated via deprotonation with NaOH or NaH) acts as a nucleophile. For example:

-

Reaction with α-Haloketones :

In tetrahydrofuran (THF), this compound reacts with α-haloketones (e.g., chloroacetaldehyde) to form substituted thiazoles .This pathway mirrors the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole (4a) .

Metal Complexation

Thiols form stable complexes with soft metal ions (e.g., Hg²⁺, Cu⁺). The fluorene-thiol likely coordinates via sulfur, as observed in ethanethiol systems:

Such complexes are relevant in materials science and catalysis .

Condensation with Carbonyl Compounds

The thiol group can condense with aldehydes/ketones to form thioacetals or thioesters. For instance:

-

Reaction with Fluorenone Derivatives :

Fluorenone oxime reacts with arylisocyanates to form carbamoyl-oxymino-fluorenes . Analogously, this compound may undergo similar condensations, yielding heterocyclic or carbamate-linked products.

Functionalization via Thiol-Ene Reactions

The thiol group can participate in radical-mediated thiol-ene click chemistry with alkenes, enabling polymer or dendrimer synthesis. While not explicitly documented for this compound, such reactivity is well-established for ethanethiol derivatives .

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-2-yl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-2-yl)ethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Fluorenone: A ketone derivative of fluorene.

Fluorenylmethanol: An alcohol derivative of fluorene.

Fluorenylmethyl chloride: A chloride derivative of fluorene.

Uniqueness: 1-(9H-Fluoren-2-yl)ethanethiol is unique due to the presence of the ethanethiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other fluorene derivatives, making it a valuable compound for various applications .

Biologische Aktivität

1-(9H-Fluoren-2-yl)ethanethiol, with the CAS number 72322-10-2, is a sulfur-containing organic compound that has garnered attention in various fields of biological research. Its unique structural characteristics contribute to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H12S |

| Molecular Weight | 216.30 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1cc2c(c1)cccc2C(CS)C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiol group (-SH) plays a crucial role in redox reactions and can influence the activity of proteins through thiol-disulfide exchange reactions. This interaction can modulate enzyme activities and cellular signaling pathways, leading to various biological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens.

Case Study: Antimicrobial Evaluation

In a study conducted on several fluorenyl derivatives, including this compound, the minimum inhibitory concentration (MIC) was determined against various Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Bacillus subtilis | 64 |

| Pseudomonas aeruginosa | >256 |

The compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assay

The cytotoxicity of this compound was evaluated using MTS assays on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The compound demonstrated promising cytotoxic effects, particularly against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 1-(9H-Fluoren-2-yl)ethanethiol, and how is reaction purity monitored?

A common approach involves modifying Claisen-Schmidt condensation methods. For example, 2-acetylfluorene can react with sulfur-containing aldehydes under basic conditions, followed by thiolation steps. Reaction purity is typically monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization, as demonstrated in chalcone synthesis protocols . Ethanol or ethyl acetate/hexane mixtures are effective mobile phases for TLC analysis.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

1H and 13C NMR are critical for confirming regiochemistry and substitution patterns. The fluorene moiety produces distinct aromatic signals (δ 7.2–7.8 ppm), while the ethanethiol chain shows characteristic peaks for -CH2-SH (δ 1.5–2.5 ppm for CH2 and δ 1.2–1.5 ppm for SH, though SH protons may be exchange-broadened). DEPT-135 and HSQC experiments help assign quaternary carbons and resolve overlapping signals .

Advanced Research Questions

Q. What crystallographic strategies address disorder in the fluorene-thiol moiety during structure refinement?

Disorder in the ethanethiol chain or fluorene substituents can be modeled using SHELXL’s PART and FRAG instructions. Constraints (e.g., SIMU, DELU) and anisotropic refinement improve thermal parameter accuracy. For severe cases, twin refinement (TWIN/BASF commands) or high-resolution data (e.g., synchrotron sources) may be required. ORTEP-3 or WinGX can visualize disorder and validate hydrogen-bonding networks .

Q. How do thermal decomposition pathways of this compound inform its stability in high-temperature reactions?

Pulsed microtubular reactor studies on ethanethiol analogs reveal three primary pathways:

- Homolytic C-S bond cleavage (yielding CH3CH2 + SH radicals).

- Elimination reactions (producing H2C=S + CH3).

- H2S release via β-elimination.

For the fluorene derivative, steric hindrance from the fused aromatic system likely favors H2S elimination over radical pathways. Differential scanning calorimetry (DSC) under inert atmosphere can quantify decomposition onset temperatures .

Q. What molecular sieves optimize purification of this compound from polar byproducts?

13X molecular sieves exhibit higher adsorption capacity for ethanethiols compared to 3A or 5A sieves due to their larger pore size (10 Å). Regeneration at 250–300°C under vacuum efficiently removes adsorbed thiols, though prolonged heating may degrade the fluorene core. Adsorption isotherms should be validated via headspace gas chromatography .

Q. How can ethanethiol derivatives be leveraged in redox-active ligand design for transition-metal catalysis?

The -SH group in this compound can coordinate to metals (e.g., Pd, Cu) while the fluorene backbone provides steric bulk. Stability of metal-thiolate complexes is assessed via cyclic voltammetry (e.g., oxidation at ~0.5 V vs. Ag/AgCl). Applications include catalytic C-S cross-coupling or asymmetric hydrogenation, where ligand robustness under reducing conditions is critical .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

Matrix effects and thiol oxidation require derivatization (e.g., alkylation with iodoacetamide) prior to LC-MS/MS. Selected reaction monitoring (SRM) for m/z transitions (e.g., [M+H]+ → fragment ions) improves specificity. Internal standards (e.g., deuterated analogs) correct for ionization efficiency variability .

Q. How are computational methods (DFT, MD) used to predict reactivity of this compound in photoredox systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer kinetics. Molecular dynamics (MD) simulations assess solvent accessibility of the thiol group in solvated systems. These models guide experimental design for visible-light-mediated reactions, such as reductive deprotection or C-C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.